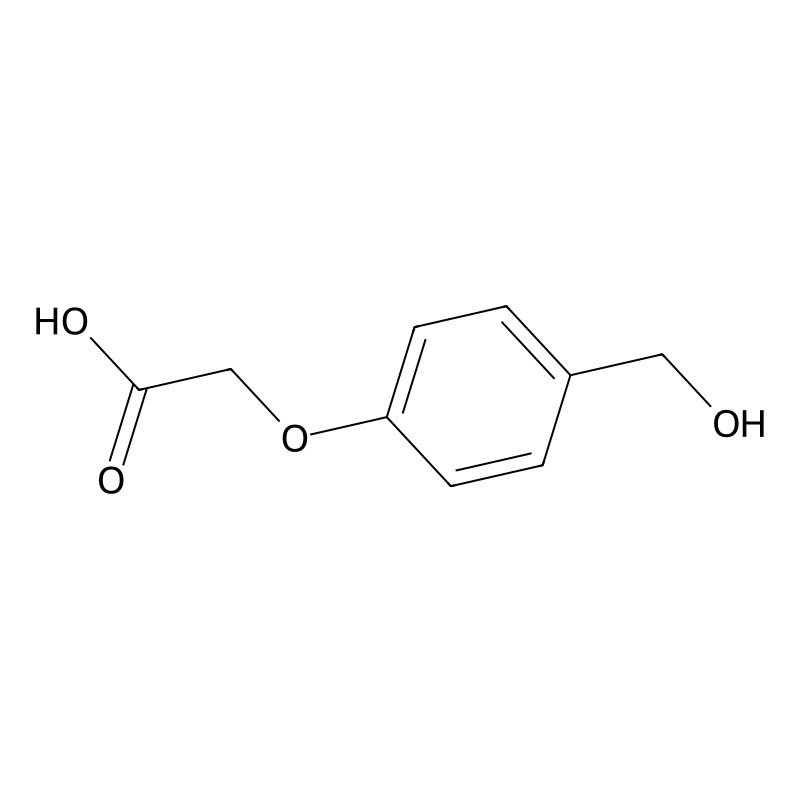

4-(Hydroxymethyl)phenoxyacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization

- Synthesis: HMPA can be synthesized through various methods, including the reaction of p-hydroxymethylphenol with chloroacetic acid in the presence of a base. []

- Characterization: Studies have characterized HMPA's physical and chemical properties, including its melting point, solubility, and spectral data (e.g., NMR, IR). [, ]

Potential Applications

- Biomedical Research: HMPA shares structural similarities with some biologically active compounds, leading to its potential exploration in drug discovery and development. However, further research is required to understand its specific biological effects and potential therapeutic applications.

- Material Science: The presence of both a hydroxyl group and a carboxylic acid group in HMPA suggests its potential use as a building block for the synthesis of various materials. However, further studies are needed to explore its suitability for specific material applications.

4-(Hydroxymethyl)phenoxyacetic acid is a chemical compound with the empirical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol. It is identified by the CAS number 68858-21-9 and is characterized by a phenoxyacetic acid structure with a hydroxymethyl group attached to the para position of the aromatic ring. This compound appears as a white solid and is soluble in organic solvents, making it suitable for various chemical applications .

The chemical behavior of 4-(Hydroxymethyl)phenoxyacetic acid can be explored through several types of reactions:

- Esterification: It can react with alcohols to form esters, which are often used in synthesis and as intermediates in organic chemistry.

- Acid-Base Reactions: The carboxylic acid group can participate in typical acid-base reactions, allowing for the formation of salts.

- Nucleophilic Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions under appropriate conditions, leading to various derivatives.

These reactions highlight its versatility in organic synthesis and its potential utility in developing more complex molecules.

Several methods have been reported for synthesizing 4-(Hydroxymethyl)phenoxyacetic acid:

- From p-Hydroxybenzaldehyde: One common method involves the reaction of p-hydroxybenzaldehyde with chloroacetic acid in the presence of a base, leading to the formation of the desired compound through nucleophilic substitution.

- Using Phenol Derivatives: Another approach involves starting from phenol derivatives and modifying them through hydroxymethylation followed by acylation to yield 4-(Hydroxymethyl)phenoxyacetic acid .

These methods reflect its accessibility for research and industrial applications.

4-(Hydroxymethyl)phenoxyacetic acid finds applications primarily in:

- Solid-Phase Peptide Synthesis: It serves as an acid-labile resin linkage agent, facilitating the synthesis of peptides through the "FMOC-polyamide" technique .

- Chemical Research: Due to its reactive functional groups, it is utilized as an intermediate in various organic syntheses.

- Pharmaceutical Development: Its biological activity makes it a candidate for further exploration in drug development, particularly for anti-inflammatory therapies.

Research on interaction studies involving 4-(Hydroxymethyl)phenoxyacetic acid is limited but suggests potential interactions with various biomolecules due to its functional groups. Studies indicate that it may influence enzyme activity or receptor binding, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 4-(Hydroxymethyl)phenoxyacetic acid. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Hydroxyphenylacetic Acid | Lacks the phenoxy group | Primarily studied for its analgesic properties |

| Phenoxyacetic Acid | Lacks hydroxymethyl group | Used widely as an herbicide |

| 2-(4-Hydroxyphenyl)propanoic Acid | Contains a propanoic acid moiety | Known for anti-inflammatory effects |

The uniqueness of 4-(Hydroxymethyl)phenoxyacetic acid lies in its combination of both phenolic and carboxylic functionalities, which enhances its reactivity and potential applications compared to these similar compounds.

The compound emerged in the late 20th century as chemists sought improved linkers for SPPS. Traditional Wang resins faced challenges with simultaneous cleavage of peptide-resin bonds and side-chain protecting groups. HMPA’s design, featuring a para-hydroxymethylphenoxyacetic acid backbone, addressed this by introducing differential acid sensitivity. Early adoption in peptide synthesis protocols demonstrated its superior stability in dilute acids compared to Wang-type linkers, enabling selective cleavage at the peptide-linker junction.

Nomenclature and Identification Systems

IUPAC Naming Conventions

The systematic name 2-[4-(hydroxymethyl)phenoxy]acetic acid reflects its structure: a phenoxy group substituted at the 4-position with a hydroxymethyl moiety, linked via an ether bond to acetic acid.

CAS Registry (68858-21-9)

This unique identifier distinguishes it from structural analogs like 4-hydroxyphenylacetic acid (CAS 156-38-7) and ensures precise chemical tracking in regulatory and commercial contexts.

Common Synonyms and Abbreviations

- HMPA linker: Widely used in peptide chemistry literature

- 4-Hydroxymethylphenoxyacetic acid: Alternative positional descriptor

- HMP: Occasionally used in combinatorial chemistry

Significance in Chemical Research

HMPA’s dual functionality—a phenolic hydroxyl for resin attachment and a carboxylic acid for peptide elongation—revolutionized SPPS. Its compatibility with Fmoc/tBu strategies allows synthesis of peptides with sensitive post-translational modifications. Recent studies highlight its utility in synthesizing glycopeptides and lipopeptides, where preserving labile glycosidic or lipid bonds is critical.

Position Within Organic and Bioorganic Chemistry

As a bifunctional linker, HMPA bridges organic synthesis and biological applications:

Molecular structure and functional groups

4-(Hydroxymethyl)phenoxyacetic acid represents a complex organic molecule with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17-182.18 g/mol [1] [2] [3]. The compound is systematically named as 2-[4-(hydroxymethyl)phenoxy]acetic acid according to International Union of Pure and Applied Chemistry nomenclature [2] [3]. This molecule incorporates three distinct functional group regions that contribute to its unique chemical and physical properties.

Aromatic ring with hydroxymethyl substituent

The core structural framework consists of a benzene ring bearing a hydroxymethyl substituent (-CH₂OH) at the para position [9]. This hydroxymethyl group represents a primary alcohol functionality directly attached to the aromatic system, creating what is chemically classified as a benzyl alcohol derivative [24] [26]. The para-substitution pattern on the benzene ring influences the electronic distribution and reactivity of the aromatic system, with the electron-donating nature of the hydroxymethyl group affecting the electron density of the ring [24]. The hydroxymethyl substituent serves as a key structural element that distinguishes this compound from other phenoxyacetic acid derivatives and contributes significantly to its solubility characteristics and chemical reactivity [26].

Phenoxy linkage

The phenoxy linkage constitutes an ether bond connecting the substituted benzene ring to the acetic acid chain through an oxygen atom [9] [23]. This C-O-C ether linkage creates an asymmetric bonding environment around the oxygen atom, as one carbon is aromatic while the other is part of an aliphatic chain [33]. The phenoxy ether functionality is characterized by specific spectroscopic signatures, with the aromatic carbon-oxygen stretch typically appearing between 1300 and 1200 wavenumbers in infrared spectroscopy [33]. This ether linkage provides structural flexibility to the molecule while maintaining the conjugation between the aromatic system and the electron-withdrawing acetic acid moiety [15].

Carboxylic acid moiety

The carboxylic acid functional group (-COOH) is present as an acetic acid derivative, with the methylene group directly connected to the phenoxy oxygen [27]. This carboxylic acid moiety exhibits typical acidic behavior with a predicted pKa value of 3.15±0.10, indicating moderate acidity similar to other substituted acetic acids [5] [10]. The carboxyl group can undergo deprotonation to form the corresponding carboxylate anion, which is stabilized through resonance delocalization of the negative charge across the two oxygen atoms [27]. The presence of the carboxylic acid functionality significantly influences the compound's solubility profile, intermolecular interactions, and chemical stability under various conditions [25].

Crystallographic properties

4-(Hydroxymethyl)phenoxyacetic acid exists in a crystalline solid state at room temperature, exhibiting well-defined crystal structure characteristics [4] [11] [14]. The compound forms crystals that can range from powder to larger crystalline formations depending on the crystallization conditions employed [4] [14]. Crystallographic analysis has been performed using X-ray diffraction techniques to determine structural parameters and molecular packing arrangements [12]. The crystalline form demonstrates specific melting behavior with a defined melting point range, indicating ordered molecular arrangement within the crystal lattice [4] [5]. The compound requires storage under controlled conditions to maintain crystal integrity, typically requiring cool and dry environments to prevent moisture-induced structural changes [4] [14].

Physical state and appearance characteristics

At standard temperature and pressure conditions (20°C), 4-(Hydroxymethyl)phenoxyacetic acid presents as a solid crystalline material [4] [11] [14]. The physical appearance varies from light yellow to yellow to orange coloration, with some sources reporting off-white appearance depending on purity and preparation methods [4] [5]. The compound exhibits a crystalline powder to crystal morphology, with particle size and crystal habit influenced by preparation and purification procedures [5] [10]. The solid-state characteristics make it suitable for various analytical and synthetic applications where solid handling properties are important [14].

| Property | Value | Source |

|---|---|---|

| Physical State (20°C) | Solid | [4] [11] [14] |

| Appearance | Crystalline powder to crystal | [4] [14] |

| Color | Light yellow to yellow to orange / Off-white | [4] [5] |

| Form | Crystalline powder | [5] [10] |

Thermal properties

The thermal behavior of 4-(Hydroxymethyl)phenoxyacetic acid encompasses distinct temperature-dependent phase transitions that are crucial for understanding its stability and handling requirements.

Melting point (107-114°C)

The melting point of 4-(Hydroxymethyl)phenoxyacetic acid falls within the range of 107-114°C, with various sources reporting slightly different values within this range [3] [4] [5] [6]. Specific reported values include 109.0-112.0°C from high-purity samples and 112-114°C from standard commercial preparations [4] [5]. The melting point range indicates good thermal stability of the crystalline form up to this temperature, beyond which the compound undergoes phase transition from solid to liquid state [6]. The relatively narrow melting point range suggests high purity levels achievable through standard purification procedures [4].

Boiling point (378.3±22.0°C at 760 mmHg)

The boiling point of 4-(Hydroxymethyl)phenoxyacetic acid is predicted to be 378.3±22.0°C at standard atmospheric pressure (760 mmHg) [5] [6]. This predicted value is based on computational methods that consider the molecular structure, intermolecular interactions, and vapor pressure relationships [5]. The relatively high boiling point reflects the compound's ability to form strong intermolecular hydrogen bonds through both the hydroxymethyl and carboxylic acid functional groups [6]. The significant difference between melting and boiling points indicates a stable liquid phase over a wide temperature range [5].

Solubility profile in various solvents

4-(Hydroxymethyl)phenoxyacetic acid demonstrates selective solubility characteristics that reflect its amphiphilic molecular structure containing both hydrophilic and lipophilic regions [5] [10]. The compound exhibits solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, indicating compatibility with moderately polar to polar organic solvents [5] [10]. This solubility profile is consistent with the presence of multiple polar functional groups including the hydroxymethyl group, phenoxy ether linkage, and carboxylic acid moiety [15]. The solubility characteristics are influenced by the compound's ability to form hydrogen bonds with protic solvents and dipole-dipole interactions with aprotic polar solvents [15]. The selective solubility profile makes it suitable for various synthetic and analytical applications requiring specific solvent systems [10].

Chemical stability parameters

4-(Hydroxymethyl)phenoxyacetic acid exhibits moderate chemical stability under standard storage and handling conditions [4] [14]. The compound requires storage at low temperatures, typically -20°C or in cool, dark environments below 15°C to maintain structural integrity [4] [5] [6]. The stability profile indicates sensitivity to moisture, requiring storage under inert gas conditions to prevent hydrolytic degradation [4] [14]. The predicted pKa value of 3.15±0.10 suggests moderate acidity, which influences stability under different pH conditions [5] [10]. The presence of multiple functional groups creates potential sites for chemical reactions, necessitating careful handling to prevent unwanted transformations [18]. Storage recommendations include protection from light, moisture, and elevated temperatures to maintain long-term stability [4] [14].

Digital chemical representations

The digital representation of 4-(Hydroxymethyl)phenoxyacetic acid utilizes standardized chemical informatics formats that enable computational analysis and database searches.

InChI notation

The International Chemical Identifier (InChI) for 4-(Hydroxymethyl)phenoxyacetic acid is InChI=1S/C9H10O4/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) [2] [3]. This standardized notation provides a unique textual representation that encodes the molecular structure, connectivity, and stereochemistry information [2]. The InChI format enables unambiguous identification of the compound across different chemical databases and computational platforms [3]. The corresponding InChI Key is VUCNQOPCYRJCGQ-UHFFFAOYSA-N, which serves as a shortened, hash-based identifier derived from the full InChI string [2] [3].

SMILES representation

The Simplified Molecular Input Line Entry System (SMILES) notation for 4-(Hydroxymethyl)phenoxyacetic acid is represented as O=C(O)COC1=CC=C(CO)C=C1 [2] [19]. An alternative canonical SMILES representation is OC(=O)COC1C=CC(CO)=CC=1 [2]. These linear notations encode the molecular structure using specific symbols and connectivity rules that allow computational systems to reconstruct the three-dimensional molecular structure [19]. The SMILES format is particularly useful for chemical database searches, structure-activity relationship studies, and automated chemical analysis procedures [31].

Molecular fingerprints

The molecular fingerprint data for 4-(Hydroxymethyl)phenoxyacetic acid includes various computational descriptors that characterize its chemical properties [13] [31]. The compound is assigned PubChem CID 194291, which serves as a unique numerical identifier within the PubChem chemical database [3] [13]. Additional molecular descriptors include the MDL number MFCD00057827 and Beilstein/REAXYS number 5260336, which facilitate cross-referencing across different chemical information systems [1] [3] [4]. These fingerprint identifiers enable rapid identification and retrieval of associated chemical, physical, and biological property data from various scientific databases [13] [31].

| Identifier Type | Value | Source |

|---|---|---|

| CAS Number | 68858-21-9 | [1] [2] [3] |

| PubChem CID | 194291 | [3] [13] |

| MDL Number | MFCD00057827 | [1] [3] [4] |

| Beilstein/REAXYS Number | 5260336 | [1] [4] |

| InChI Key | VUCNQOPCYRJCGQ-UHFFFAOYSA-N | [2] [3] |

The ATR-IR technique maintains the fundamental spectroscopic characteristics observed in conventional transmission infrared spectroscopy, with the carbonyl stretch appearing at 1740-1750 cm⁻¹ and the broad hydroxyl absorption spanning 3200-3600 cm⁻¹ [8]. However, the enhanced surface sensitivity of ATR-IR provides improved signal-to-noise ratios and enables detection of surface-specific interactions and conformational changes.

ATR-IR spectroscopy demonstrates particular utility in monitoring photocatalytic degradation processes and interfacial reactions involving phenoxyacetic acid derivatives [8]. The technique enables real-time monitoring of chemical transformations and provides insights into adsorption behavior on various surfaces. The ability to perform measurements directly on solid samples without dilution or matrix interference makes ATR-IR an invaluable tool for quality control and identification purposes.

The depth of penetration in ATR-IR measurements typically ranges from 0.5 to 2 micrometers, depending on the refractive indices of the sample and the internal reflection element [8]. This characteristic makes the technique particularly sensitive to surface phenomena and enables detection of thin films or surface modifications that might not be observable using conventional transmission methods.

Nuclear Magnetic Resonance spectroscopy

Proton Nuclear Magnetic Resonance spectral analysis

Proton Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 4-(Hydroxymethyl)phenoxyacetic acid through characteristic chemical shift patterns and coupling relationships . The aromatic proton signals appear in the downfield region between 6.8 and 7.3 ppm, displaying the typical substitution pattern of a para-disubstituted benzene ring.

The hydroxymethyl group produces a characteristic singlet at approximately 4.6 ppm in deuterated dimethyl sulfoxide, corresponding to the benzylic methylene protons adjacent to the hydroxyl functionality . This chemical shift reflects the combined deshielding effects of both the aromatic ring and the electronegative oxygen atom.

The acetic acid moiety contributes a singlet resonance around 4.7 ppm, attributed to the methylene protons of the -OCH₂COOH group [10]. The chemical shift of these protons is influenced by the electron-withdrawing effects of both the ether oxygen and the carboxyl group, resulting in significant downfield displacement compared to simple alkyl protons.

Integration patterns confirm the molecular stoichiometry, with the aromatic region showing four protons, while each methylene group contributes two protons to the spectrum . The exchangeable protons of the hydroxyl and carboxyl groups may be observed as broad signals that can be confirmed through deuterium exchange experiments.

Temperature-dependent Nuclear Magnetic Resonance studies reveal conformational dynamics, particularly regarding rotation around the C-O bonds connecting the aromatic ring to the hydroxymethyl and acetic acid substituents [10]. Variable temperature measurements provide insights into the barrier heights for these rotational processes and the preferred conformational states in solution.

Carbon-13 Nuclear Magnetic Resonance spectral analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of 4-(Hydroxymethyl)phenoxyacetic acid [11] [12]. The aromatic carbon signals appear in the characteristic downfield region between 115 and 160 ppm, with the quaternary aromatic carbons typically appearing at higher chemical shifts due to reduced nuclear Overhauser enhancement.

The carbonyl carbon of the carboxylic acid functionality resonates at approximately 170-175 ppm, consistent with the electron-withdrawing nature of the carboxyl group [11]. This chemical shift provides definitive confirmation of the carboxylic acid functionality and enables distinction from other carbonyl-containing groups such as esters or amides.

The methylene carbons display characteristic chemical shifts based on their local electronic environments. The hydroxymethyl carbon appears around 65 ppm, while the ether-linked methylene carbon of the acetic acid moiety resonates in the range 65-70 ppm [11] [12]. These chemical shifts reflect the deshielding effects of the adjacent oxygen atoms and provide structural confirmation of the ether linkage.

Distortionless Enhancement by Polarization Transfer experiments enable differentiation between methyl, methylene, and quaternary carbons, providing unambiguous assignment of the carbon framework [11] [12]. The quaternary aromatic carbons bearing the hydroxymethyl and ether substituents can be identified through their characteristic relaxation behavior and chemical shift patterns.

Solid-state Carbon-13 Nuclear Magnetic Resonance using cross-polarization magic angle spinning techniques provides complementary information about the molecular conformation in the crystalline state, revealing potential conformational differences between solution and solid phases [10].

Two-dimensional Nuclear Magnetic Resonance techniques for structural confirmation

Two-dimensional Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for 4-(Hydroxymethyl)phenoxyacetic acid through multiple correlation experiments [10] [13] [14]. Correlation Spectroscopy establishes through-bond proton-proton connectivity patterns, confirming the aromatic substitution pattern and identifying coupling relationships between adjacent protons on the benzene ring.

Heteronuclear Single Quantum Coherence spectroscopy enables direct correlation between protons and their directly attached carbon atoms [10] [13] [14]. This technique provides unambiguous assignment of the aromatic carbon-hydrogen pairs and confirms the attachment of methylene protons to their respective carbon centers. The experiment readily distinguishes between the two methylene groups based on their distinct carbon chemical shifts.

Heteronuclear Multiple Bond Correlation spectroscopy reveals long-range carbon-proton correlations across 2-4 bonds, establishing connectivity patterns across the ether and ester linkages [10] [13] [14]. This technique proves particularly valuable for confirming the substitution pattern on the aromatic ring and establishing the connectivity between the aromatic carbons and the aliphatic substituents.

Nuclear Overhauser Effect Spectroscopy provides through-space proximity information, confirming the spatial arrangement of functional groups and identifying conformational preferences [10] [13] [14]. The technique enables detection of intramolecular hydrogen bonding interactions and provides insights into the preferred three-dimensional molecular geometry.

Total Correlation Spectroscopy enables complete assignment of spin systems by correlating all protons within a given molecular fragment [10] [13] [14]. This technique proves particularly useful for complete assignment of the aromatic proton pattern and for confirming the connectivity within the aliphatic portions of the molecule.

Raman spectroscopy

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy for 4-(Hydroxymethyl)phenoxyacetic acid, with particular sensitivity to symmetric vibrational modes and aromatic ring vibrations [4] [15]. The aromatic ring breathing mode appears as a characteristic band around 1000 cm⁻¹, providing definitive identification of the benzene ring system.

The aromatic C=C stretching vibrations manifest as intense Raman bands in the 1600 cm⁻¹ region, often appearing with different relative intensities compared to infrared spectroscopy due to the distinct selection rules governing Raman activity [15]. These bands provide information about the degree of aromatic conjugation and the effects of substituent groups on the electronic structure of the benzene ring.

The carbonyl stretching vibration of the carboxylic acid functionality appears around 1740 cm⁻¹ in the Raman spectrum, though typically with reduced intensity compared to infrared spectroscopy [4] [15]. The relative intensities of various vibrational modes in Raman spectroscopy often complement those observed in infrared spectroscopy, providing a more complete picture of the molecular vibrational dynamics.

Fourier Transform Raman spectroscopy utilizing near-infrared excitation minimizes fluorescence interference and enables high-quality spectral acquisition [15]. This approach proves particularly valuable for samples that exhibit significant fluorescence under visible laser excitation, which can mask the weaker Raman signals.

The low-frequency region of the Raman spectrum provides information about skeletal vibrations and lattice modes in the crystalline state [15]. These vibrations, typically below 400 cm⁻¹, offer insights into intermolecular interactions and crystal packing arrangements that influence the solid-state properties of the compound.

Mass spectrometry

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns for 4-(Hydroxymethyl)phenoxyacetic acid [6] [16]. The molecular ion peak appears at m/z 182, corresponding to the molecular formula C₉H₁₀O₄ and confirming the molecular weight of the compound.

Electron ionization mass spectrometry produces characteristic fragmentation patterns that provide structural confirmation [6] [16]. The base peak typically appears at m/z 77, corresponding to the phenyl cation formed by loss of the hydroxymethyl and acetic acid substituents. Additional significant peaks appear at m/z 107 and 137, representing sequential losses of functional groups from the molecular ion.

The loss of 45 mass units (COOH) from the molecular ion produces a prominent peak at m/z 137, providing direct evidence for the carboxylic acid functionality [6] [16]. Similarly, the loss of 31 mass units (CH₂OH) generates fragments that confirm the presence of the hydroxymethyl group. These characteristic losses enable unambiguous identification of the compound even in complex mixtures.

High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula with high precision [6]. The accurate mass measurement distinguishes 4-(Hydroxymethyl)phenoxyacetic acid from isomeric compounds with identical nominal masses but different elemental compositions.

Tandem mass spectrometry using collision-induced dissociation provides detailed structural information through controlled fragmentation of selected precursor ions [6]. This technique enables elucidation of fragmentation pathways and provides additional structural confirmation through analysis of product ion spectra.

Ultraviolet-Visible spectroscopic properties

Ultraviolet-Visible spectroscopy reveals the electronic transitions of 4-(Hydroxymethyl)phenoxyacetic acid, providing information about the aromatic chromophore and substituent effects [6]. The primary absorption band appears in the region 230-250 nm, corresponding to π→π* transitions within the aromatic ring system.

The bathochromic shift relative to unsubstituted benzene reflects the electron-donating effects of the hydroxymethyl and ether substituents, which increase the electron density in the aromatic π system [6]. Additional absorption features may appear around 280-290 nm, corresponding to n→π* transitions involving the oxygen lone pairs of the ether and hydroxyl functionalities.

Solvent effects on the electronic absorption spectra provide insights into molecular interactions and conformational changes in different environments [6] [17]. Polar solvents typically produce bathochromic shifts due to stabilization of the excited state through solvation effects, while hydrogen-bonding solvents may show additional spectral changes due to specific intermolecular interactions.

Time-dependent density functional theory calculations enable theoretical prediction of electronic transition energies and oscillator strengths [17]. The B3LYP functional with correlation-consistent basis sets provides reliable predictions of electronic absorption spectra, enabling assignment of observed transitions to specific molecular orbitals and electronic configurations.

pH-dependent ultraviolet-visible spectroscopy reveals the ionization behavior of the carboxylic acid functionality [17]. The spectral changes upon deprotonation provide information about the pKa value of the compound and enable quantitative analysis in different pH environments.

Computational methods for spectral prediction

Computational quantum chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of 4-(Hydroxymethyl)phenoxyacetic acid [5] [7] [18]. Density functional theory calculations using the B3LYP functional with appropriate basis sets enable accurate prediction of vibrational frequencies, nuclear magnetic resonance chemical shifts, and electronic absorption spectra.

The B3LYP/6-311++G(d,p) method provides excellent agreement with experimental infrared and Raman spectra, typically requiring scaling factors of 0.96-0.97 to account for anharmonicity and systematic errors in the harmonic approximation [5] [7]. The inclusion of diffuse and polarization functions in the basis set proves essential for accurate description of the electronic structure and vibrational properties.

Nuclear magnetic resonance chemical shift calculations using gauge-independent atomic orbitals methodology enable accurate prediction of both proton and carbon-13 chemical shifts [7] [18]. The calculated chemical shifts typically show excellent correlation with experimental values, enabling confident spectral assignment and structural confirmation.

Time-dependent density functional theory calculations provide theoretical prediction of electronic absorption spectra and enable assignment of observed transitions to specific molecular orbital excitations [17] [18]. The calculated transition energies and oscillator strengths facilitate interpretation of experimental ultraviolet-visible spectra and provide insights into the electronic structure of the molecule.

Modern meta-hybrid functionals such as M06-2X with appropriate basis sets demonstrate improved accuracy for thermochemical properties and excited-state calculations [19] [18]. These methods provide enhanced description of dispersion interactions and medium-range electron correlation effects that influence molecular geometry and spectroscopic properties.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant